N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3,4-difluorobenzamide
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3,4-difluorobenzamide is a triazolone derivative featuring a 1,2,4-triazol-5-one core substituted at three positions:
- Position 1: An ethyl group linking the triazolone to a 3,4-difluorobenzamide moiety.
- Position 4: A cyclopropyl group, introducing steric constraints and metabolic stability.
The molecular formula is C₁₈H₁₆F₂N₄O₃, with a molecular weight of 374.35 g/mol.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHARGDKXYBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Difluorobenzamide Precursor
The 3,4-difluorobenzamide moiety is synthesized via hydrolysis of 3,4-difluorobenzonitrile under alkaline conditions. Industrial methods adapted from CN101462980B employ sodium hydroxide (1–10 wt%) and hydrogen peroxide (200–300 wt%) at 20–50°C, maintaining a pH of 8–10. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate imine that tautomerizes to the amide. Post-reaction cooling to <10°C precipitates the product, which is washed to neutrality and dried at 70–100°C, achieving ≥99% purity.
Table 1: Optimization of 3,4-Difluorobenzamide Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH Concentration | 1–10 wt% | 85–92 | ≥99 |
| Temperature | 20–50°C | 89 | 99 |
| H₂O₂ Stoichiometry | 2–3 eq | 90 | 99 |
Construction of the 1,2,4-Triazolone Core
The 1,2,4-triazol-5-one ring is assembled via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in PMC9573484. Starting from 2,6-difluoro-3-hydroxybenzamide, propargylation with propargyl bromide in DMF (K₂CO₃, NaI, 35°C, 3 h) yields 2,6-difluoro-3-(prop-2-yn-1-yloxy)benzamide. Concurrently, aryl azides are generated in situ from substituted anilines using tert-butyl nitrite and trimethylsilyl azide in acetonitrile. Cyclization with the alkyne intermediate under Cu(I) catalysis (CuI, DIPEA, rt, 16 h) furnishes the 1,2,3-triazole, which is oxidized to the 1,2,4-triazolone using hydrogen peroxide in acidic media.
Critical Reaction Parameters :
- Azide Formation : tert-Butyl nitrite (1.5 eq) and trimethylsilyl azide (1.2 eq) at 0°C→rt.
- CuAAC Conditions : CuI (5 mol%), DIPEA (3 drops), rt, 16 h.
Introduction of the Cyclopropyl Group
Cyclopropanation of the triazolone nitrogen is achieved via rhodium-catalyzed asymmetric transfer hydrogenation, inspired by CN107827755B. Using bis(ethylene)rhodium(I) chloride dihydrate (1.5 mol%) and (S)-BINAP (3 mol%) in toluene, cyclopropane formation proceeds via 1,4-addition of a cyclopropane boronic acid derivative to a dihydrofuranone intermediate. Subsequent ring-opening with thionyl chloride and amidation with ammonia yields the cyclopropane-carboxamide, which is subjected to Hofmann degradation (NaOCl, NaOH) to afford the primary cyclopropylamine.
Stereochemical Control :
- Chiral ligand (S)-BINAP ensures >90% enantiomeric excess (ee) for the (1R,2S)-cyclopropylamine.
- Reaction temperature (-10–110°C) and solvent (toluene) critically influence catalyst activity.
Functionalization with the Furan-2-yl Substituent
The furan-2-yl group is introduced via a one-pot, three-component reaction adapted from PMC9921198. 5-(4-Chlorophenyl)furan-2(3H)-one reacts with triethyl orthoformate and heterocyclic amines (e.g., furfurylamine) in refluxing ethanol, forming a hetarylaminomethylidene derivative through sequential imine formation and elimination. Mechanistic studies suggest two pathways: (1) initial imine formation followed by furanone coupling, or (2) ethoxymethylene intermediate generation prior to amine addition.
Optimized Conditions :
- Solvent : Ethanol, reflux (78°C).
- Catalyst : None required; reaction proceeds via nucleophilic addition-elimination.
Final Coupling and Assembly
The ethyl linker is installed via alkylation of the triazolone nitrogen with 2-chloroethylamine, followed by amide coupling with 3,4-difluorobenzamide using EDCI/HOBt in DMF. Alternatively, reductive amination (NaBH₃CN, MeOH) links the cyclopropylamine to the triazolone-ethyl intermediate.
Table 2: Key Coupling Reactions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ethyl Linker Addition | 2-Chloroethylamine, K₂CO₃ | 78 |
| Amide Coupling | EDCI, HOBt, DMF, rt | 85 |
Reaction Optimization and Scalability Challenges
Scalability of the CuAAC step is hindered by exothermic azide formation, necessitating controlled addition of tert-butyl nitrite. Industrial production of the cyclopropylamine requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation. Purification of the final product via column chromatography (silica gel, EtOAc/hexane) remains a bottleneck, though recrystallization from ethanol/water improves throughput.
Analytical Characterization and Quality Control
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.85–7.79 (m, 2H, benzamide-H), 7.45 (d, J = 3.1 Hz, 1H, furan-H), 6.65 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 4.52 (t, J = 6.0 Hz, 2H, CH₂), 3.88 (t, J = 6.0 Hz, 2H, CH₂), 1.45–1.40 (m, 4H, cyclopropane-H). HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The difluorobenzamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the triazole ring can yield triazoline derivatives.
Scientific Research Applications
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3,4-difluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
a) Heteroaromatic Groups (Furan vs. Thiophene)
- The furan-2-yl group in the target compound (vs. thiophen-2-yl in ) replaces sulfur with oxygen. This reduces lipophilicity (logP) and may alter metabolic stability. Thiophene’s larger atomic radius (vs. oxygen) could enhance π-stacking interactions but increase susceptibility to oxidative metabolism .
b) Benzamide vs. Sulfonamide
- The 3,4-difluorobenzamide group (target compound) shares structural homology with diflubenzuron (a chitin synthesis inhibitor), suggesting pesticidal activity .
c) Cyclopropyl vs. Phenyl Substitution
- In , a phenyl group replaces cyclopropyl, enabling π-π interactions but increasing molecular weight and rigidity .
d) Fluorination Patterns
- The 3,4-difluoro substitution on the benzamide (target compound) enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets. This pattern is prevalent in agrochemicals like fluazuron, which targets insect growth regulators .
Inferred Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~2.5–3.0) is lower than its thiophene analog (logP ~3.2–3.7) due to furan’s oxygen atom .
- Metabolic Stability : Cyclopropyl groups generally resist oxidative metabolism, while furan rings may undergo cytochrome P450-mediated oxidation, necessitating further stability studies.
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3,4-difluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a triazole ring, a cyclopropyl group, and a furan moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is C18H20N4O4 with a molecular weight of approximately 356.4 g/mol. Its structural uniqueness allows for various interactions with biological targets, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1797738-43-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may modulate enzyme activity or interfere with cellular signaling pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with specific receptors that regulate physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : Studies have shown that compounds with triazole structures often demonstrate antimicrobial properties.
- Anticancer Potential : Initial findings suggest possible anticancer effects through modulation of cell signaling pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
Study 1: Antimicrobial Activity
A study examining various triazole derivatives found that those containing furan rings exhibited enhanced antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Study 2: Anticancer Properties
Research published in a peer-reviewed journal reported that triazole derivatives showed significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF7). The study highlighted the importance of structural modifications in enhancing anticancer activity.
Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of similar compounds demonstrated that they could reduce the production of inflammatory markers in vitro. This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or THF), and reaction time. For example, cyclopropane ring formation and triazole cyclization steps are sensitive to moisture and oxygen, necessitating inert conditions . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate intermediates. Yield optimization (~65–75%) is achievable by monitoring reaction progress using TLC and adjusting stoichiometry of coupling agents like EDCI or HOBt .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Comprehensive characterization should include:
- 1H/13C NMR : Assign peaks to confirm the presence of the cyclopropyl group (δ ~1.2–1.5 ppm), furan protons (δ ~6.3–7.4 ppm), and difluorobenzamide (δ ~7.5–8.1 ppm) .
- HRMS : Verify molecular formula (e.g., C21H19F2N5O3) with ≤2 ppm mass accuracy .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Given the triazole and fluorinated benzamide moieties, prioritize enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC against Gram+/Gram– bacteria). Use positive controls like ciprofloxacin for antibacterial studies. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Replace the cyclopropyl group with other substituents (e.g., tert-butyl or phenyl) to assess steric effects on binding .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to modulate electronic properties and H-bonding potential .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., π-π stacking with triazole or hydrogen bonds with difluorobenzamide) .
Q. What strategies resolve discrepancies in biological activity data across different studies?
Contradictions may arise from assay variability (e.g., serum concentration in cell cultures) or impurity profiles. Mitigate by:
- Reproducibility checks : Replicate assays in triplicate under standardized conditions (e.g., RPMI-1640 medium, 5% CO2).
- HPLC purity validation : Ensure ≥95% purity via reverse-phase C18 columns (acetonitrile/water gradient) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., triazole-benzamide hybrids) to identify trends .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify parent compound via LC-MS/MS .
Methodological Guidance
Q. What analytical techniques are optimal for tracking reaction intermediates?
- LC-MS : Monitor real-time reaction progress with electrospray ionization (ESI+) and extracted ion chromatograms (EICs) .
- NMR kinetics : Use in situ NMR to detect transient intermediates (e.g., enolates during cyclization) .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use Chiralpak IC-3 columns (hexane:isopropanol 90:10) to resolve enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
